molecular formula C22H19Cl2FN2O3S B297251 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-chloro-4-fluorophenyl)acetamide

2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B297251
M. Wt: 481.4 g/mol
InChI Key: JGEAGYXDPRAZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-chloro-4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CB-03-01 and is a member of the family of sulfonamide derivatives.

Mechanism of Action

CB-03-01 works by inhibiting the activity of 5-alpha reductase, an enzyme that converts testosterone to dihydrotestosterone (DHT). By inhibiting this enzyme, CB-03-01 reduces the levels of DHT in the body, which can lead to a reduction in the symptoms of conditions such as acne and hirsutism. In oncology, CB-03-01 works by inhibiting the growth of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. In neurology, CB-03-01 works by reducing oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
CB-03-01 has been shown to have various biochemical and physiological effects, depending on the specific application. In dermatology, CB-03-01 has been shown to reduce sebum production and hair growth. In oncology, CB-03-01 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In neurology, CB-03-01 has been shown to reduce oxidative stress and inflammation, which can lead to a reduction in the symptoms of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CB-03-01 has several advantages as a research tool, including its high potency and specificity for 5-alpha reductase inhibition. However, CB-03-01 also has limitations, including its poor solubility and limited bioavailability.

Future Directions

There are several future directions for research on CB-03-01, including:
1. Further investigation of its potential applications in dermatology, oncology, and neurology.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Investigation of the effects of CB-03-01 on other enzymes and pathways.
4. Investigation of the potential side effects of CB-03-01.
5. Development of more potent and selective analogs of CB-03-01.
Conclusion:
In conclusion, CB-03-01 is a promising compound with potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of CB-03-01 involves the reaction of 2-chlorobenzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting product with 3-chloro-4-fluoroaniline and acetic anhydride. The final product is then purified using column chromatography.

Scientific Research Applications

CB-03-01 has been extensively studied for its potential applications in various fields, including dermatology, oncology, and neurology. In dermatology, CB-03-01 has been shown to have anti-androgenic effects, making it a potential treatment for conditions such as acne and hirsutism. In oncology, CB-03-01 has been shown to inhibit the growth of cancer cells, making it a potential treatment for various types of cancer. In neurology, CB-03-01 has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C22H19Cl2FN2O3S

Molecular Weight

481.4 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C22H19Cl2FN2O3S/c1-15-6-9-18(10-7-15)31(29,30)27(13-16-4-2-3-5-19(16)23)14-22(28)26-17-8-11-21(25)20(24)12-17/h2-12H,13-14H2,1H3,(H,26,28)

InChI Key

JGEAGYXDPRAZKL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)CC(=O)NC3=CC(=C(C=C3)F)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)CC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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